molecular formula C8H12ClF3O2S B2584043 [(1R,2R)-2-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride CAS No. 2248375-74-6

[(1R,2R)-2-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride

Cat. No. B2584043
CAS RN: 2248375-74-6
M. Wt: 264.69
InChI Key: XWDHQTYXURGFHM-NKWVEPMBSA-N
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Description

[(1R,2R)-2-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride, also known as TfCl or TCMSCl, is a commonly used reagent in organic synthesis. It is a colorless liquid with a pungent odor and is highly reactive. TfCl is used as a protecting group for alcohols and amines, as well as a reagent for the introduction of the trifluoromethyl group into organic molecules.

Scientific Research Applications

Molecular Structure Analysis

A study on the molecular structure of methane sulfonyl chloride through electron diffraction identified models that agreed with experimental data, differing mainly in the O–S–O angle and vibration amplitudes for nonbonded distances. The preferred model showcased specific geometric parameters, suggesting a detailed understanding of such compounds' structural attributes (Hargittai & Hargittai, 1973).

Synthesis Process Insights

Research on the synthesis process of methyl sulfonamide using methanesulfonyl chloride revealed optimized reaction conditions that achieved a product yield of 87%-89%, highlighting the chemical's role in synthesizing sulfonamide derivatives (Zhao Li-fang, 2002).

Kinetic and Spectroscopic Characterization

A study characterized highly reactive methanesulfonates derived from methanesulfonyl chloride, providing insights into solvolysis reactions and reactivity, which is crucial for understanding the compound's behavior in various chemical processes (Bentley et al., 1994).

Electrochemical Properties in Ionic Liquids

The electrochemical properties of vanadium pentoxide in a methanesulfonyl chloride-aluminum chloride ionic liquid were studied, showing the potential of [(1R,2R)-2-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride in advanced material applications, such as battery technologies (Su, Winnick, & Kohl, 2001).

Reaction Mechanism Elucidation

Research on the one-electron reduction of methanesulfonyl chloride has shed light on the formation of sulfonyl radicals and their interactions in oxygenated solutions, contributing to a deeper understanding of its reaction mechanisms and potential applications in organic synthesis and isomerization processes (Tamba et al., 2007).

properties

IUPAC Name

[(1R,2R)-2-(trifluoromethyl)cyclohexyl]methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClF3O2S/c9-15(13,14)5-6-3-1-2-4-7(6)8(10,11)12/h6-7H,1-5H2/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDHQTYXURGFHM-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CS(=O)(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CS(=O)(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClF3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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